molecular formula C13H13NO2 B291060 N-(4-ethylphenyl)furan-2-carboxamide

N-(4-ethylphenyl)furan-2-carboxamide

Cat. No. B291060
M. Wt: 215.25 g/mol
InChI Key: CNRVCLKDBULOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)furan-2-carboxamide, also known as EFCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EFCA belongs to the class of furan-2-carboxamides, which are known to possess various biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. In

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)furan-2-carboxamide is not fully understood. However, studies have suggested that N-(4-ethylphenyl)furan-2-carboxamide exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. N-(4-ethylphenyl)furan-2-carboxamide has also been found to interact with various receptors such as the TRPV1 receptor and the CB1 receptor.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-ethylphenyl)furan-2-carboxamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-ethylphenyl)furan-2-carboxamide has also been found to reduce the levels of oxidative stress markers such as MDA and increase the levels of antioxidant enzymes such as SOD and CAT. Additionally, N-(4-ethylphenyl)furan-2-carboxamide has been found to reduce the levels of pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)furan-2-carboxamide has several advantages for lab experiments. N-(4-ethylphenyl)furan-2-carboxamide is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, N-(4-ethylphenyl)furan-2-carboxamide has shown promising biological activities, making it a potential therapeutic agent for various diseases. However, N-(4-ethylphenyl)furan-2-carboxamide also has limitations for lab experiments. N-(4-ethylphenyl)furan-2-carboxamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-ethylphenyl)furan-2-carboxamide has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for N-(4-ethylphenyl)furan-2-carboxamide research. One potential direction is to investigate the potential of N-(4-ethylphenyl)furan-2-carboxamide as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to study the mechanism of action of N-(4-ethylphenyl)furan-2-carboxamide in more detail to understand its biological effects. Additionally, future research can focus on improving the solubility and bioavailability of N-(4-ethylphenyl)furan-2-carboxamide to enhance its therapeutic potential.

Synthesis Methods

N-(4-ethylphenyl)furan-2-carboxamide can be synthesized using a multistep process involving the reaction of 4-ethylphenol with furan-2-carboxylic acid followed by the addition of thionyl chloride and ammonia. The final product, N-(4-ethylphenyl)furan-2-carboxamide, can be obtained through purification and isolation techniques such as column chromatography.

Scientific Research Applications

N-(4-ethylphenyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications. Studies have shown that N-(4-ethylphenyl)furan-2-carboxamide exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. N-(4-ethylphenyl)furan-2-carboxamide has also been found to possess analgesic properties by modulating the activity of pain receptors. Additionally, N-(4-ethylphenyl)furan-2-carboxamide has shown promising anti-tumor properties by inducing apoptosis in cancer cells.

properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(4-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

CNRVCLKDBULOBG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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